molecular formula C10H18O6 B14161816 Dipropyl tartrate CAS No. 2217-14-3

Dipropyl tartrate

Cat. No.: B14161816
CAS No.: 2217-14-3
M. Wt: 234.25 g/mol
InChI Key: WCHBXSPACACNBJ-UHFFFAOYSA-N
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Description

Dipropyl tartrate is a diester of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. It is a chiral molecule with two chiral centers, leading to multiple stereoisomeric forms. This compound is widely used in asymmetric synthesis, particularly as a chiral auxiliary or ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dipropyl tartrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield propionic acid and tartaric acid derivatives, while reduction can produce propanol and other alcohols.

Scientific Research Applications

Dipropyl tartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dipropyl tartrate exerts its effects is primarily through its role as a chiral ligand. In asymmetric synthesis, it forms complexes with metal catalysts, such as titanium isopropoxide, to induce chirality in the resulting products. This chiral induction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and other applications.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl tartrate: Another diester of tartaric acid, commonly used in similar applications as dipropyl tartrate.

    Diethyl tartrate: Used in asymmetric synthesis and as a chiral auxiliary.

    Dimethyl tartrate: Also employed in chiral synthesis and other chemical reactions.

Uniqueness

This compound is unique in its specific chiral properties and its ability to form stable complexes with metal catalysts. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential. Its versatility and effectiveness in various chemical reactions set it apart from other similar compounds.

Properties

CAS No.

2217-14-3

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

dipropyl 2,3-dihydroxybutanedioate

InChI

InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3

InChI Key

WCHBXSPACACNBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(C(=O)OCCC)O)O

Origin of Product

United States

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